1-Methyl-1-phenylspiro[3.3]heptane
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Overview
Description
1-Methyl-1-phenylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, meaning it can mimic the properties of benzene rings in various chemical and biological contexts
Preparation Methods
The synthesis of 1-Methyl-1-phenylspiro[3.3]heptane typically involves the following methods:
Linear Approaches: These include the addition of ketenes to activated or strained alkenes, alkylation of malonate esters, and rearrangements of cyclopropanes.
Modular Approach: This method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then hydrolyzed to yield spiro[3.3]heptanes. This approach is advantageous due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
1-Methyl-1-phenylspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methyl-1-phenylspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold in drug design to improve the physicochemical properties and bioactivity of pharmaceutical compounds.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Methyl-1-phenylspiro[3.3]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene rings, thereby modulating the activity of the target molecules . This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
1-Methyl-1-phenylspiro[3.3]heptane can be compared to other spirocyclic compounds such as:
Spiro[3.3]hepta-1,5-diene: This compound exhibits axial chirality and is used in stereochemical studies.
2,6-Dichlorospiro[3.3]heptane: Known for its axial chirality, this compound is used in studies of stereochemistry and chirality.
The uniqueness of this compound lies in its ability to mimic benzene rings while providing a three-dimensional structure that can enhance the bioactivity and stability of the compounds it is incorporated into .
Properties
Molecular Formula |
C14H18 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-methyl-3-phenylspiro[3.3]heptane |
InChI |
InChI=1S/C14H18/c1-13(12-6-3-2-4-7-12)10-11-14(13)8-5-9-14/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
BEEBXMVRDDXMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC12CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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